(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

VEGFR-2 inhibition Angiogenesis Kinase inhibitor

(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione (CAS 866156-94-7), also designated as compound B1 in primary research, is a synthetic thiazolidinedione derivative developed as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor. It features a pyrazin-2-yloxyphenyl moiety linked to a thiazolidine-2,4-dione core, a scaffold known to engage kinase ATP-binding pockets.

Molecular Formula C14H9N3O3S
Molecular Weight 299.3
CAS No. 866156-94-7
Cat. No. B2376658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
CAS866156-94-7
Molecular FormulaC14H9N3O3S
Molecular Weight299.3
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OC3=NC=CN=C3
InChIInChI=1S/C14H9N3O3S/c18-13-11(21-14(19)17-13)7-9-1-3-10(4-2-9)20-12-8-15-5-6-16-12/h1-8H,(H,17,18,19)/b11-7+
InChIKeyFDMPJXJGUSUZED-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione (CAS 866156-94-7) for VEGFR-2 Research


(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione (CAS 866156-94-7), also designated as compound B1 in primary research, is a synthetic thiazolidinedione derivative developed as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor [1]. It features a pyrazin-2-yloxyphenyl moiety linked to a thiazolidine-2,4-dione core, a scaffold known to engage kinase ATP-binding pockets. This compound has demonstrated nanomolar VEGFR-2 inhibition and antiangiogenic activity in both in vitro and in vivo models [1].

Why Generic Thiazolidinedione Substitution Fails for VEGFR-2 Antiangiogenic Studies


Substituting (5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione (B1) with a generic thiazolidinedione or a close in-class analog is not scientifically justified. In a direct comparative study, compound B1 exhibited a VEGFR-2 IC50 of 200 nM, which is 2.5-fold more potent than analog B2 (500 nM) and 3-fold more potent than analog PB16 (600 nM) [1]. These activity differences, arising from specific structural features of the diaryl-pyrazoline thiazolidinedione scaffold, lead to significantly different antiangiogenic profiles in functional assays, making B1 uniquely suited for studies requiring maximal VEGFR-2 inhibition [1].

Head-to-Head Potency Data: (5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione vs. Structural Analogs


VEGFR-2 Kinase Inhibition: 2.5-Fold Superiority of B1 Over the Closest Structural Analog B2

In a head-to-head kinase inhibition assay, compound B1, identified as (5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione, demonstrated an IC50 of 200 nM against VEGFR-2. Its closest structural analog in the series, compound B2, exhibited a significantly higher IC50 of 500 nM under identical assay conditions [1]. This represents a 2.5-fold increase in inhibitory potency for B1.

VEGFR-2 inhibition Angiogenesis Kinase inhibitor

VEGFR-2 Inhibition: 3-Fold Potency Advantage of B1 Over Another In-Class Analog PB16

Compound B1 (IC50 = 200 nM) was compared to another in-class thiazolidinedione-pyrazoline hybrid, PB16, in the same VEGFR-2 inhibition assay. PB16 required a 600 nM concentration to achieve equivalent kinase inhibition, making B1 three-fold more potent [1]. This quantitative advantage underscores B1's superior pharmacophoric features for VEGFR-2 binding.

VEGFR-2 Antiangiogenic Thiazolidinedione

In Vitro Antiangiogenic Phenotype: B1 Inhibits HUVEC Proliferation and Migration

Beyond enzymatic inhibition, B1's antiangiogenic functionality was confirmed in phenotypic assays. At a concentration of 10 µM, B1 significantly reduced HUVEC cellular migration and inhibited capillary tube formation in vitro. While compounds B2 and PB16 also showed activity, the study highlights B1 as one of the most efficacious members for reducing these angiogenic phenotypes, consistent with its superior VEGFR-2 inhibition [1][2].

HUVEC Cell migration Tube formation

In Vivo Antiangiogenic Validation: B1 Suppresses Capillary Formation in CAM Assay

The in vivo efficacy of B1 was validated using the chick chorioallantoic membrane (CAM) assay. B1, at a dose of 10 µg/µL, suppressed the formation of new capillaries, demonstrating its ability to inhibit angiogenesis in a complex biological system. The analog PB16 was also active, but the study draws specific attention to B1's robust effect on capillary density, linking it directly to its VEGFR-2 targeting mechanics [1][2].

CAM assay In vivo angiogenesis Antiangiogenic

Optimal Research Applications for (5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione (B1)


Chemical Probe for VEGFR-2 Kinase Inhibition Assays

Due to its 200 nM IC50 against VEGFR-2, which is 2.5- to 3-fold more potent than the closest analog compounds B2 and PB16, B1 serves as a superior small-molecule probe for VEGFR-2 enzymatic activity studies [1]. It can be used for dose-response experiments, screening for synergistic combinations, or as a reference inhibitor in kinase profiling panels.

Antiangiogenic Phenotypic Screening in HUVECs

B1 is validated for use in human umbilical vein endothelial cell (HUVEC) models to study angiogenesis. At 10 µM, it significantly reduces cell migration and tube formation, making it a reliable compound for uncovering novel regulators of angiogenesis in functional genomic or drug-library screens [1].

In Vivo Angiogenesis Assays (CAM Model)

Researchers can use B1 to interrogate VEGFR-2-dependent angiogenesis in vivo using the chick chorioallantoic membrane (CAM) assay. Its documented ability to suppress new capillary formation at 10 µg/µL provides a benchmark for testing the efficacy of newer antiangiogenic candidates in a whole-organism setting [1].

Computational Docking and Structure-Based Drug Design

The binding mode of B1 in the ATP-binding and allosteric pockets of VEGFR-2 has been studied through molecular docking, as detailed in the supplementary material. This makes it an excellent starting point for computational chemists aiming to design novel VEGFR-2 inhibitors with improved selectivity profiles or for performing molecular dynamics simulations [1][2].

Quote Request

Request a Quote for (5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.